molecular formula C16H13FN4OS B302412 2-[5-(3-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide

2-[5-(3-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide

Cat. No. B302412
M. Wt: 328.4 g/mol
InChI Key: QZSDHFHXARPUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceutical research.

Mechanism of Action

The mechanism of action of 2-[5-(3-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide is not fully understood. However, studies have suggested that it may inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It may also exert its antibacterial and antifungal effects by disrupting the cell membrane and inhibiting the synthesis of essential molecules.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(3-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide can induce significant changes in biochemical and physiological parameters. For instance, it has been found to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in cancer cells, leading to oxidative stress and apoptosis. It may also affect the levels of various cytokines and chemokines, which play a crucial role in inflammation and immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[5-(3-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide in lab experiments is its versatility. It can be easily synthesized and purified, making it readily available for various applications. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[5-(3-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide. One potential area of research is the development of new derivatives of this compound with improved efficacy and reduced toxicity. Another direction is the investigation of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other molecules.

Synthesis Methods

The synthesis of 2-[5-(3-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide involves the reaction of 5-(3-Fluoro-phenyl)-1-phenyl-1H-[1,2,4]triazole-3-thiol with acetic anhydride in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

2-[5-(3-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

Product Name

2-[5-(3-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide

Molecular Formula

C16H13FN4OS

Molecular Weight

328.4 g/mol

IUPAC Name

2-[[5-(3-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H13FN4OS/c17-12-6-4-5-11(9-12)15-19-20-16(23-10-14(18)22)21(15)13-7-2-1-3-8-13/h1-9H,10H2,(H2,18,22)

InChI Key

QZSDHFHXARPUEP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)C3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)C3=CC(=CC=C3)F

Origin of Product

United States

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